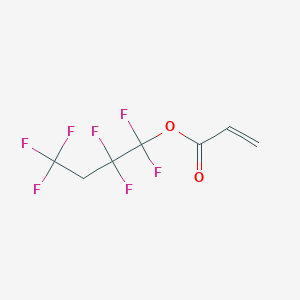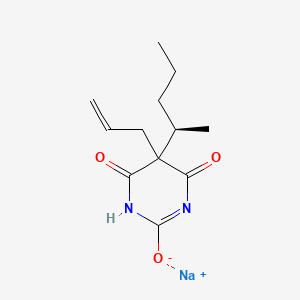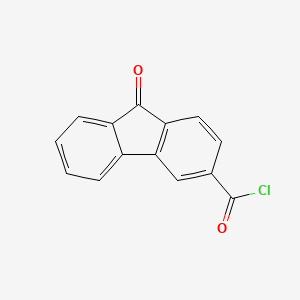![molecular formula C15H14O3 B14650089 Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate CAS No. 52008-73-8](/img/structure/B14650089.png)
Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl ester group attached to a biphenyl core, which contains a ketone functional group at the 4-position. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate typically involves the esterification of 4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid+ethanolH2SO4Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid.
Reduction: Formation of 4-hydroxy[1,1’-biphenyl]-1(4H)-carboxylate.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the biphenyl core can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-hydroxy[1,1’-biphenyl]-1(4H)-carboxylate
- Ethyl 4-amino[1,1’-biphenyl]-1(4H)-carboxylate
- Ethyl 4-methoxy[1,1’-biphenyl]-1(4H)-carboxylate
Uniqueness
Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate is unique due to the presence of the ketone functional group, which imparts distinct reactivity and biological activity compared to its analogs. The ketone group allows for specific chemical transformations and interactions that are not possible with other functional groups.
Propriétés
Numéro CAS |
52008-73-8 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
ethyl 4-oxo-1-phenylcyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C15H14O3/c1-2-18-14(17)15(10-8-13(16)9-11-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
Clé InChI |
LUUXDOAQJILEER-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C=CC(=O)C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


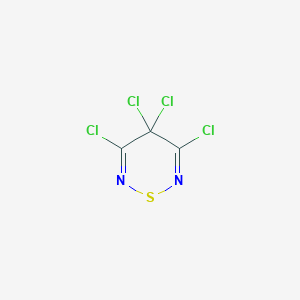
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

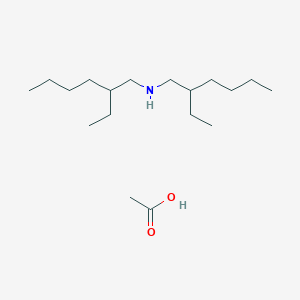
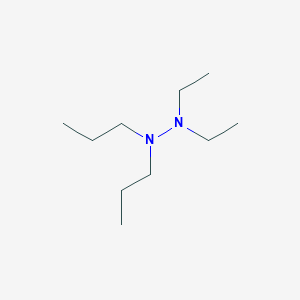
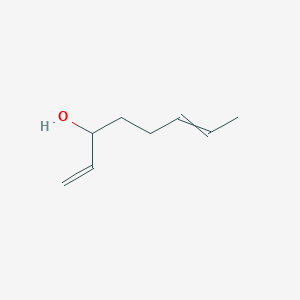

![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
